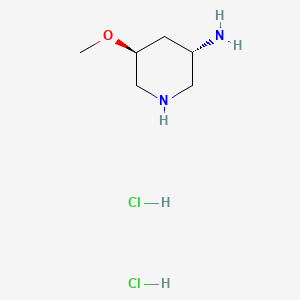

(3S,5S)-5-methoxypiperidin-3-amine;dihydrochloride

Beschreibung

BenchChem offers high-quality (3S,5S)-5-methoxypiperidin-3-amine;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,5S)-5-methoxypiperidin-3-amine;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C6H16Cl2N2O |

|---|---|

Molekulargewicht |

203.11 g/mol |

IUPAC-Name |

(3S,5S)-5-methoxypiperidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C6H14N2O.2ClH/c1-9-6-2-5(7)3-8-4-6;;/h5-6,8H,2-4,7H2,1H3;2*1H/t5-,6-;;/m0../s1 |

InChI-Schlüssel |

OYMMSUWUIIHPMM-USPAICOZSA-N |

Isomerische SMILES |

CO[C@H]1C[C@@H](CNC1)N.Cl.Cl |

Kanonische SMILES |

COC1CC(CNC1)N.Cl.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Novel Chiral Amine Intermediates: Strategies and Protocols for Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Abstract

Chiral amines are not merely prevalent; they are a cornerstone of modern pharmaceuticals, with an estimated 40-45% of small-molecule drugs featuring this critical functional group.[1][2][3] Their unique ability to form key hydrogen bonds and engage in stereospecific interactions within biological systems makes them indispensable pharmacophores.[4] However, the synthesis of enantiomerically pure amines remains a significant challenge that can create bottlenecks in the drug discovery pipeline.[5] Traditional methods, such as the resolution of racemates, are inherently inefficient, with a maximum theoretical yield of only 50%.[4][6] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of novel, field-proven strategies for the asymmetric synthesis of chiral amine intermediates, focusing on catalytic and biocatalytic approaches that offer superior efficiency, selectivity, and scalability.

The Imperative for Asymmetric Synthesis in Medicinal Chemistry

The stereochemical identity of a chiral amine can dramatically alter a drug's pharmacological profile. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in the worst case, induce toxicity.[7] Consequently, the ability to selectively synthesize a single enantiomer is not a matter of convenience but a regulatory and safety necessity. The modern synthetic chemist's toolkit has expanded beyond classical resolution to embrace catalytic methods that construct the desired stereocenter with high fidelity from the outset. This guide will focus on two dominant and highly effective strategies: Transition-Metal Catalyzed Asymmetric Reductive Amination and Biocatalysis.

Strategic Selection of a Synthetic Route

Choosing the optimal synthetic strategy depends on numerous factors, including the nature of the starting material (ketone, imine), desired scale, functional group tolerance, and "green chemistry" considerations. The following decision-making workflow provides a high-level overview for strategic planning.

Caption: High-level workflow for selecting a primary synthetic strategy.

Transition-Metal Catalyzed Asymmetric Reductive Amination (ARA)

Asymmetric Reductive Amination (ARA) is arguably the most powerful and versatile method for synthesizing chiral amines from prochiral ketones.[8][9] This approach, which involves the in situ formation of an imine followed by its enantioselective reduction, is highly atom-economical and operationally simple.[1][8] Iridium-based catalysts, in particular, have demonstrated exceptional efficiency and broad applicability.[1][10][11]

The Causality of Catalyst Design and Mechanism

The success of an ARA reaction hinges on the design of the chiral ligand coordinated to the metal center (typically Iridium or Rhodium). The ligand creates a chiral environment that forces the hydride transfer to the imine to occur from one face, leading to the preferential formation of one enantiomer.

Mechanism Insight: Many modern Iridium-catalyzed systems operate via an outer-sphere mechanism .[1][12][13] Unlike inner-sphere mechanisms where the substrate must directly coordinate to the metal, in an outer-sphere pathway, the hydride is transferred from the metal complex to the substrate without prior coordination.[1][12][13] This is particularly advantageous for sterically hindered imines that cannot easily access the metal center.[1] Additives, such as acids or halides, often play a crucial role in activating the catalyst or the imine substrate, thereby accelerating the reaction.[1]

Caption: Simplified outer-sphere mechanism for Ir-catalyzed imine hydrogenation.

Representative Data for Asymmetric Reductive Amination

The following table summarizes the performance of modern ARA methods across various substrate classes. High yields and exceptional enantioselectivities are consistently achievable.

| Substrate Class | Catalyst System | Yield (%) | e.e. (%) | Reference |

| Aromatic Ketones | [Ir(COD)Cl]₂ / Chiral Phosphoramidite | 85 - 98 | 92 - 99 | [10] |

| Dibenzoazepines | Rh / ZhaoPhos-L11a | >95 | >99 | [14] |

| Cyclic Iminium Salts | Ir / (R)-SegPhos | 88 - 97 | up to 96 | [14] |

| 2-Acylpyridines | Iridium Complex | up to 97 | up to 95 | [11] |

| N-Phosphinoylimines | Iridium Tridentate Catalyst | High | >99 | [15] |

Experimental Protocol: Asymmetric Reductive Amination of an Aromatic Ketone

This protocol is a generalized representation based on modern methods for the synthesis of medicinally relevant amines like Cinacalcet.[12][13]

-

Catalyst Pre-formation: In a glovebox, to a flame-dried Schlenk tube, add the Iridium precursor (e.g., [Ir(COD)Cl]₂, 0.5 mol%) and the chiral phosphoramidite ligand (1.1 mol%). Add anhydrous, degassed solvent (e.g., toluene, 2 mL) and stir the mixture at room temperature for 30 minutes.

-

Reaction Assembly: To a separate flame-dried Schlenk tube, add the aromatic ketone (1.0 mmol), the primary amine (e.g., 1-naphthylmethylamine, 1.2 mmol), and an additive (e.g., Ti(OiPr)₄, 20 mol%) in anhydrous solvent (3 mL). Stir at 40-50 °C for 1-2 hours to facilitate imine formation.

-

Scientist's Note: A Lewis acid additive like Ti(OiPr)₄ acts as a dehydrating agent, driving the equilibrium towards the formation of the imine, which is the actual substrate for the asymmetric reduction.[10]

-

-

Hydrogenation: Transfer the pre-formed catalyst solution to the reaction mixture via cannula. Purge the flask with hydrogen gas (balloon or H₂ atmosphere) and stir vigorously at the specified temperature (e.g., 50 °C) for 12-24 hours.

-

Workup and Analysis: Upon reaction completion (monitored by TLC or LC-MS), carefully vent the hydrogen. Quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification and Characterization: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.[16][17]

Biocatalysis: The Green Chemistry Revolution

Biocatalysis has emerged as a powerful and sustainable alternative to metal catalysis for chiral amine synthesis.[4][18] Enzymes, particularly ω-transaminases (ATAs), operate under mild, aqueous conditions and often exhibit near-perfect enantioselectivity (>99.9% e.e.), eliminating the need for expensive heavy metals and complex ligands.[7][18]

The Power of Protein Engineering: The Sitagliptin Story

The industrial synthesis of Sitagliptin, the active ingredient in Januvia™, is a landmark achievement in biocatalysis.[6][9] The initial rhodium-catalyzed hydrogenation process was effective but required high pressure and a costly metal catalyst, and an additional crystallization step was needed to achieve the desired enantiopurity.[7][9]

The Challenge: The prochiral ketone precursor for Sitagliptin is sterically bulky, and initial screens of wild-type transaminases showed no detectable activity.[9]

The Solution: Through a collaboration between Merck and Codexis, a transaminase enzyme was evolved using directed evolution. The final engineered enzyme, containing 27 mutations, exhibited a >25,000-fold increase in activity compared to the wild-type.[9][19] This innovation enabled a new manufacturing process that is safer, more efficient, and produces significantly less waste.[9]

Key Process Advantages:

-

Increased Yield: The overall yield increased by 10-13%.[9]

-

Reduced Waste: Total waste was reduced by 19%.[9]

-

Elimination of Metals: The costly and difficult-to-remove rhodium catalyst was eliminated.[9]

-

Superior Selectivity: The reaction produces the desired amine with >99.95% e.e. directly, removing the need for chiral purification.[7]

Transaminase (ATA) Mechanism and Process Optimization

Transaminases utilize pyridoxal 5'-phosphate (PLP), a vitamin B₆ derivative, as a cofactor to transfer an amino group from a donor (commonly isopropylamine) to a ketone acceptor.[2][3]

The reaction is an equilibrium process. To drive it to completion, a high excess of the amine donor is used. The acetone by-product can be removed (e.g., by sparging) to further shift the equilibrium towards the product.[3][4]

Experimental Protocol: Biocatalytic Synthesis of Sitagliptin

This protocol is based on the patented industrial process and provides a robust template for laboratory-scale synthesis.[8]

-

Buffer and Reagent Preparation: In a temperature-controlled reaction vessel, prepare a solution of triethanolamine buffer in water. Add isopropylamine (as the amine donor) and cool the mixture. Adjust the pH to ~8.5 using concentrated HCl.

-

Scientist's Note: pH control is critical for enzyme activity and stability. The buffer maintains the optimal pH range for the transaminase.

-

-

Cofactor and Enzyme Addition: Add the PLP cofactor (pyridoxal 5'-phosphate). Readjust the pH to 8.5 if necessary. Add the engineered transaminase enzyme (e.g., Codexis CDX-036) and a co-solvent such as DMSO.

-

Scientist's Note: DMSO is used as a co-solvent to improve the solubility of the hydrophobic ketone substrate in the aqueous reaction medium, thereby increasing the reaction rate.[8]

-

-

Substrate Addition and Reaction: Heat the mixture to the optimal reaction temperature (e.g., 50-52 °C).[8] Slowly add a solution of the pro-sitagliptin ketone substrate. Maintain the pH at ~8.5 throughout the reaction by the controlled addition of isopropylamine. Monitor the reaction for 24 hours or until completion.

-

Workup and Isolation: Once the reaction is complete, cool the mixture. Add an appropriate organic solvent (e.g., methyl tert-butyl ether, MTBE) to extract the product. Separate the organic layer.

-

Salt Formation and Purification: The free amine can be converted to a stable salt (e.g., phosphate or hydrochloride) by adding the corresponding acid.[8] The salt typically crystallizes from the solution in high purity and >99.9% e.e., often requiring no further chromatographic purification.

Conclusion and Future Outlook

The synthesis of novel chiral amine intermediates has been transformed by the advent of highly selective catalytic methods. Asymmetric reductive amination with transition metals offers broad substrate scope and high efficiency, while biocatalysis provides an exceptionally selective and sustainable path, particularly for industrial-scale applications. The continued development of novel ligands and engineered enzymes will further expand the capabilities of medicinal chemists, enabling the rapid and efficient synthesis of the complex chiral molecules that will become the next generation of life-saving medicines.

References

-

Gotor-Fernández, V., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

-

Yin, Q., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews. [Link]

-

Shaikh, A. M., et al. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry. [Link]

-

Alinezhad, H., et al. (2015). Recent Advances in Reductive Amination Catalysis and Its Applications. Current Organic Chemistry. [Link]

-

Gotor-Fernández, V., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Semantic Scholar. [Link]

- Patel, D. R., et al. (2023). Improved process for preparation of sitagliptin.

-

Vikhrankar, P. M., et al. (2025). Immobilization of engineered transaminase CDX-036 on periodate oxidized dextrin for enhanced synthesis of sitagliptin. ResearchGate. [Link]

-

CHEM21. (n.d.). Biocatalysis: Case Studies. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

-

Corrado, M. L., et al. (2025). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. MDPI. [Link]

-

Purcar, V., et al. (2022). Transaminase biocatalysis for chiral amines of pharmaceutical impact. BME OMIKK Repozitorium. [Link]

-

U.S. Environmental Protection Agency. (2010). Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award. EPA.gov. [Link]

-

Sharma, M., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. [Link]

-

Contrafatto, C., et al. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]

-

Wang, Z., et al. (2017). Iridium-catalyzed direct asymmetric reductive amination of aromatic ketones. Organic Chemistry Frontiers. [Link]

-

Malik, M. S., et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. [Link]

-

Diaz, A. (2020). The Use of ω-Transaminase for Chiral Amine Synthesis in Organic Synthesis. University of Illinois Chicago Chemistry. [Link]

-

Laird, E. R., et al. (2024). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. The Journal of Organic Chemistry. [Link]

-

Wu, Z., et al. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications. [Link]

-

Wu, Z., et al. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. ResearchGate. [Link]

-

Gotor-Fernández, V., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]

-

Liu, W., et al. (2023). Iridium-catalyzed asymmetric reductive amination of 2-acylpyridines. RSC Publishing. [Link]

-

Patel, H. H., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions. [Link]

-

Smith, A. M., et al. (2019). Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4. ResearchGate. [Link]

Sources

- 1. A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]

- 3. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines | MDPI [mdpi.com]

- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistryforsustainability.org [chemistryforsustainability.org]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. US20230227457A1 - Improved process for preparation of sitagliptin - Google Patents [patents.google.com]

- 9. epa.gov [epa.gov]

- 10. Iridium-catalyzed direct asymmetric reductive amination of aromatic ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Technical Guide: 3-Amino-5-Methoxypiperidine Stereoisomers

Availability, Synthesis, and Stereochemical Resolution

Part 1: Executive Summary & Stereochemical Matrix

The 3-amino-5-methoxypiperidine scaffold is a high-value pharmacophore in modern drug discovery, particularly for kinase inhibitors (e.g., JAK, CDK) and GPCR ligands.[1] Its structural rigidity and the presence of two chiral centers (C3 and C5) allow for precise vector exploration in active sites. However, this complexity creates a significant supply chain challenge: the availability of specific, high-purity stereoisomers is often the bottleneck in SAR (Structure-Activity Relationship) campaigns.[1]

This guide provides a definitive technical roadmap for sourcing, synthesizing, and validating the four distinct stereoisomers of 3-amino-5-methoxypiperidine.

The Stereochemical Landscape

The molecule possesses two stereocenters, resulting in four unique isomers paired into two diastereomers (cis and trans).[1]

| Configuration | Relation | Common Designation | CAS (Boc-Protected)* | Commercial Status |

| (3S, 5R) | Cis | Enantiomer A | 2227197-67-1 | Available (Catalog) |

| (3R, 5S) | Cis | Enantiomer B | N/A (Custom) | Scarce / Custom |

| (3S, 5S) | Trans | Enantiomer C | 1312810-23-3 | Available (Catalog) |

| (3R, 5R) | Trans | Enantiomer D | 2101218-49-7 | Available (Catalog) |

*Note: Commercial vendors typically supply these as N-Boc protected intermediates to ensure stability.[1] The free amine dihydrochloride salts are hygroscopic and prone to oxidation.

Part 2: Commercial Availability Assessment

Current Market Reality: Direct procurement of the free amine stereoisomers is rarely feasible off-the-shelf.[1] The industry standard is to purchase the N-Boc-protected precursors (listed above) and perform a final deprotection step immediately prior to coupling.[1]

Vendor Analysis:

-

High Availability: The (3S,5R) and (3S,5S) isomers are frequently stocked by specialized building block vendors (e.g., Fluorochem, BLD Pharm, Enamine).[1]

-

Low Availability: The (3R,5S) isomer often requires custom synthesis or chiral resolution from the racemic cis mixture.

-

Purity Warning: Commercial "racemic" mixtures are often diastereomeric mixtures (cis/trans ratio varies). Always request a CoA verifying the diastereomeric ratio (dr) via qNMR or GC.

Part 3: Synthetic Methodologies

When commercial stock is insufficient or specific isomers are unavailable, the following protocols provide robust synthetic routes.

Route A: The "Industrial" Pyridine Reduction

Best for: Multi-gram scale preparation of racemic cis/trans mixtures followed by resolution.

This route relies on the hydrogenation of 3-amino-5-methoxypyridine.[1] The aromatic ring reduction is cost-effective but destroys stereochemical information, necessitating rigorous downstream separation.[1]

Protocol:

-

Starting Material: 3-Amino-5-methoxypyridine (CAS 3430-19-1 for methyl analog reference; methoxy analog available via custom synthesis).[1]

-

Protection: Protect the amine with Boc anhydride (

) to prevent catalyst poisoning. -

Hydrogenation:

-

Catalyst: 5% Rh/C or PtO2 (Nishimura's catalyst). Note: Pd/C is often insufficient for the pyridine ring under mild conditions.

-

Conditions: 50-60 psi

, MeOH/AcOH (10:1), 60°C, 12-24h. -

Outcome: Yields a mixture of cis and trans isomers.[2][3] The cis isomer is often favored (kinetic product) but ratios vary (typically 60:40 to 70:30 cis:trans).[1]

-

Route B: The "Chiral Pool" Functionalization

Best for: High-purity synthesis of specific enantiomers without resolution.[1]

This route leverages commercially available chiral 3-amino-5-hydroxypiperidines.[1] By methylating the hydroxyl group, you retain the defined stereochemistry of the scaffold.

Protocol:

-

Starting Material: tert-butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate (CAS 1932513-59-1).[1]

-

O-Methylation:

-

Deprotection: 4M HCl in Dioxane.

Part 4: Separation & Resolution Logic

The separation of these isomers is non-trivial. The following workflow illustrates the logical hierarchy for purifying the crude reaction mixture from Route A.

Figure 1: Purification workflow for separating 3-amino-5-methoxypiperidine stereoisomers.

Analytical Validation (Self-Validating System)

To ensure the identity of your isolated isomer, use this NMR checkpoint:

-

NOESY/ROESY NMR (1D or 2D):

-

Cis-Isomers: Strong NOE correlation between H3 (axial) and H5 (axial) if the ring adopts a chair conformation where substituents are equatorial/axial.[1] Note: In 3,5-disubstituted piperidines, the diequatorial conformer is often preferred, making H3/H5 axial-axial.[1]

-

Trans-Isomers: Weak or no NOE between H3 and H5, as they are on opposite faces of the ring.[1]

-

Part 5: Experimental Protocol (Deprotection)

Objective: Generate (3S,5R)-3-amino-5-methoxypiperidine dihydrochloride from the commercial Boc-protected precursor.

-

Dissolution: Dissolve 1.0 g (4.3 mmol) of tert-butyl (3S,5R)-3-amino-5-methoxypiperidine-1-carboxylate in 10 mL of dry 1,4-dioxane.

-

Acidolysis: Add 10 mL of 4M HCl in dioxane dropwise at 0°C under

. -

Reaction: Warm to room temperature and stir for 2 hours. Monitor via TLC (stain with ninhydrin; Boc-amine disappears, free amine stays at baseline) or LCMS.[1]

-

Isolation:

-

Drying: Dry in a vacuum oven at 40°C for 4 hours.

-

Yield: Expect >95% quantitative yield.

-

Storage: Store in a desiccator at -20°C.

-

References

-

National Institutes of Health (NIH). (2006).[1] Synthesis and SAR of 3,5-diamino-piperidine derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Google Patents. (2014). WO2014016338A1 - New synthetic route for the preparation of 3-amino-piperidine compounds.[1] Retrieved from [1]

Sources

- 1. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 2. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]

- 3. Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers - Eureka | Patsnap [eureka.patsnap.com]

(3S,5S)-5-methoxypiperidin-3-amine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular attributes, synthesis considerations, and potential applications of (3S,5S)-5-methoxypiperidin-3-amine, a chiral building block with significant potential in medicinal chemistry.

PART 1: Core Molecular Attributes

(3S,5S)-5-methoxypiperidin-3-amine is a substituted piperidine derivative characterized by a specific stereochemical configuration. Understanding its fundamental molecular properties is the first step in its application for novel drug design and synthesis.

Molecular Formula and Weight

The precise molecular formula and weight are critical for stoichiometric calculations in synthesis, as well as for analytical characterization by mass spectrometry.

This data is summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C6H14N2O |

| Molecular Weight | 130.19 g/mol |

PART 2: Scientific Integrity & Logic

As a bifunctional molecule, (3S,5S)-5-methoxypiperidin-3-amine offers two key points for chemical modification: the primary amine and the secondary amine within the piperidine ring. The methoxy group also influences the molecule's polarity and potential for hydrogen bonding. The specific cis stereochemistry between the amine and methoxy groups at the 3 and 5 positions can be crucial for locking in a desired conformation when bound to a biological target.

Experimental Protocols

1. Purity and Identity Confirmation via High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

-

Objective: To verify the purity and confirm the molecular weight of (3S,5S)-5-methoxypiperidin-3-amine.

-

Methodology:

-

Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or water.

-

Inject 5 µL of the solution onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid, to ensure protonation of the amine groups.

-

Monitor the eluent using a UV detector (if the molecule or a derivative has a chromophore) and an in-line electrospray ionization mass spectrometer (ESI-MS).

-

Expected Result: A single major peak in the HPLC chromatogram indicates high purity. The ESI-MS should show a prominent ion at m/z 131.2, corresponding to the protonated molecule [M+H]⁺.

-

2. Stereochemical Confirmation via Chiral HPLC

-

Objective: To confirm the enantiomeric and diastereomeric purity of the (3S,5S) isomer.

-

Methodology:

-

Utilize a chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).

-

Develop an isocratic mobile phase, typically a mixture of hexane and a polar alcohol like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Inject a small amount of the sample and monitor the elution profile.

-

Expected Result: A single peak should be observed, confirming the presence of a single stereoisomer. If racemic or other diastereomeric starting materials were used in the synthesis, multiple peaks would be present.

-

PART 3: Visualization & Formatting

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's structural features to its potential applications in drug discovery.

Caption: From Structure to Application.

References

Sources

Piperidine-based fragment libraries for FBDD

Escaping Flatland: The Design, Synthesis, and Application of Piperidine-Based 3D Fragment Libraries in FBDD

Executive Overview

Fragment-Based Drug Discovery (FBDD) has fundamentally reshaped the hit-to-lead paradigm, yielding multiple FDA-approved therapeutics such as Vemurafenib and Venetoclax[1]. However, traditional fragment libraries suffer from a critical limitation: they are overwhelmingly populated by flat, sp²-hybridized, 2D molecules[2]. While these planar fragments are synthetically accessible and adhere to the "Rule of Three" (Ro3), they often fail to adequately sample the complex, three-dimensional topography of challenging protein binding pockets.

As a Senior Application Scientist, I have observed that the strategic transition toward sp³-rich, 3D fragment libraries—specifically those built upon saturated heterocycles like piperidine—provides a profound advantage. Piperidine scaffolds not only project functional groups along defined axial and equatorial vectors to access novel chemical space[3], but they also serve as highly "sociable" fragments, possessing synthetic handles that seamlessly facilitate downstream elaboration[4]. This whitepaper details the computational rationale, self-validating synthetic protocols, and biophysical screening strategies required to deploy piperidine-based fragment libraries effectively.

The Mechanistic Rationale: Why Piperidine?

The selection of the piperidine core for FBDD is not arbitrary; it is rooted in structural biology and medicinal chemistry principles.

-

Vector Projection and Shape Diversity: Unlike planar aromatics, the chair conformation of the piperidine ring projects substituents into distinct 3D vectors. This allows the fragment to engage in highly specific, directional hydrogen bonding and van der Waals interactions within deep or irregularly shaped protein crevices[5].

-

Privileged Bioisosterism: The piperidine ring is a well-documented bioisostere for the piperazine ring[6]. Replacing a piperazine with a piperidine (e.g., in benzoylpiperidine derivatives) eliminates one basic nitrogen, often improving the metabolic stability and pharmacokinetic profile of the resulting lead compound while maintaining critical target interactions[6].

-

Sociability: A successful fragment must be "sociable"—meaning it possesses accessible functional groups (like a secondary amine) that allow medicinal chemists to easily grow the fragment into a higher-affinity lead[1][4].

FBDD workflow integrating 3D computational design, synthesis, screening, and elaboration.

Computational Design: The 1.5 kcal/mol Imperative

To guarantee that a piperidine library genuinely occupies 3D space, we rely on Principal Moment of Inertia (PMI) analysis. A common pitfall in library design is assessing the shape of only the global minimum energy conformer.

The Causality of Conformational Sampling: Proteins are dynamic, and fragments rarely bind in their absolute lowest-energy conformation. By evaluating all conformers within 1.5 kcal/mol of the global minimum, we capture the true, biologically accessible shape diversity of the fragment[1][7]. This energy threshold is deliberately chosen: it is low enough to exclude highly strained, artificial conformations, but high enough to account for the induced fit and conformational adjustments that occur upon protein binding[1].

Conformational sampling and PMI analysis for robust 3D fragment selection.

Self-Validating Synthetic Protocols

Generating a comprehensive library requires accessing all regio- and diastereoisomers of substituted piperidines (e.g., methyl pipecolinates)[2][8]. The following protocols detail the divergent synthesis of cis and trans isomers from simple pyridine precursors.

Protocol A: Synthesis of cis-Piperidines via Catalytic Hydrogenation

-

Objective: Stereoselective reduction of substituted pyridines to cis-piperidines.

-

Causality: Utilizing Platinum(IV) oxide (PtO₂) in an acidic medium (glacial acetic acid) ensures the complete reduction of the aromatic system. The heterogeneous nature of the catalyst forces the hydrogen atoms to add to the same face of the ring (syn-addition), overwhelmingly favoring the cis-diastereomer[2][5].

-

Step-by-Step:

-

Dissolve the substituted pyridine precursor (1.0 eq) in glacial acetic acid (0.2 M).

-

Add PtO₂ catalyst (5 mol%) under an inert argon atmosphere to prevent premature ignition.

-

Purge the reaction vessel with H₂ gas and stir vigorously under an H₂ atmosphere (3 atm) at 25°C for 16 hours.

-

Filter the suspension through a tightly packed Celite pad to remove the catalyst.

-

Concentrate the filtrate, neutralize carefully with saturated aqueous NaHCO₃, and extract with dichloromethane (3x).

-

Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

-

-

Self-Validation Check: Conduct ¹H NMR spectroscopy. The cis-relationship is validated by observing the coupling constants (

-values) of the ring protons; axial-equatorial couplings (typically 3-5 Hz) will confirm the cis-configuration.

Protocol B: Accessing trans-Piperidines via Thermodynamic Epimerization

-

Objective: Conversion of cis-piperidines to trans-piperidines using base-mediated epimerization.

-

Causality: The cis-isomer is placed under thermodynamic control. A strong alkoxide base deprotonates the

-carbon (adjacent to an ester/carbonyl group), forming a planar enolate that erases the stereocenter. Upon reprotonation, the system naturally settles into the lower-energy trans-diequatorial conformation[2][8]. -

Step-by-Step:

-

Dissolve the isolated cis-piperidine ester (1.0 eq) in anhydrous ethanol (0.1 M).

-

Add a freshly prepared solution of sodium ethoxide (NaOEt) in ethanol (1.2 eq).

-

Heat the reaction mixture to reflux (78°C) for 6 hours to ensure complete equilibration.

-

Cool to room temperature and quench with saturated aqueous NH₄Cl to protonate the enolate.

-

Extract the aqueous layer with ethyl acetate (3x), wash with brine, dry, and purify.

-

-

Self-Validation Check: ¹H NMR analysis will reveal a shift to large axial-axial coupling constants (

Hz), definitively confirming the trans-diequatorial geometry.

Protocol C: Diastereoselective Lithiation for Hindered trans-Isomers

-

Objective: Accessing specific trans-isomers that resist thermodynamic epimerization.

-

Causality: By protecting the piperidine nitrogen with a Boc group, we can utilize Boc-directed

-lithiation. The Boc group coordinates the lithium, directing deprotonation to the adjacent carbon. Subsequent electrophilic trapping occurs from the less sterically hindered face, establishing the trans-stereochemistry[2]. -

Step-by-Step:

-

Dissolve Boc-protected piperidine in anhydrous THF with TMEDA (1.1 eq) and cool to -78°C.

-

Add sec-butyllithium (s-BuLi, 1.1 eq) dropwise and stir for 1 hour.

-

Add the electrophile (e.g., methyl iodide, 1.5 eq) dropwise at -78°C.

-

Warm to room temperature, quench with methanol, and extract.

-

Divergent synthetic pathways for accessing cis- and trans-piperidine fragment isomers.

Quantitative Profiling: 2D vs. 3D Libraries

To ensure these novel piperidine fragments are viable for high-concentration biophysical screening (e.g., Surface Plasmon Resonance, X-ray crystallography), they must adhere strictly to the Rule of Three (Ro3) while maximizing their 3D character (Fsp³).

Table 1: Physicochemical Comparison of Traditional vs. Piperidine 3D Fragments

| Property | Rule of Three (Ro3) Limit | Traditional 2D Fragments (Mean) | 3D Piperidine Library (Mean) | Causality / Impact on Screening |

| Molecular Weight | < 300 Da | ~210 Da | 185 - 240 Da | Ensures efficient sampling of chemical space without steric clashes[2]. |

| cLogP | ≤ 3 | 2.1 | 1.2 | Lower lipophilicity drastically improves aqueous solubility for high-concentration assays[2]. |

| H-Bond Donors | ≤ 3 | 1 | 1 - 2 | The piperidine NH provides a versatile, "sociable" vector for elaboration[4]. |

| H-Bond Acceptors | ≤ 3 | 2 | 2 - 3 | Carbonyl/Nitrogen motifs facilitate targeted, directional protein interactions[9]. |

| Fraction sp³ (Fsp³) | N/A | < 0.25 | > 0.60 | High 3D character allows the fragment to escape "flatland" and access novel binding pockets[1]. |

Downstream Elaboration and Biological Validation

The ultimate test of a fragment library is its performance against clinically relevant targets. Because piperidine fragments are designed with modular synthetic handles (e.g., the secondary amine), they are primed for rapid elaboration[3][7].

Recent screening campaigns utilizing shape-diverse 3D piperidine and pyrrolidine libraries have successfully delivered privileged starting points across a spectrum of difficult targets. Notably, fragments from these sets have been crystallographically validated in the SARS-CoV-2 main protease (Mpro), the nonstructural protein 3 (Nsp3/Mac1), and the human glycosyltransferase MGATV—a major promoter of aggressive metastatic cancers[7]. By functionally diversifying the piperidine core through simple Buchwald-Hartwig aminations or amide couplings, medicinal chemists can efficiently grow these hits into potent, lead-like molecules that fully exploit the 3D topology of the target pocket[3].

References

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - nih.gov - 2

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - mdpi.com - 6

-

Design and Synthesis of 56 Shape-Diverse 3D Fragments - d-nb.info - 1

-

This fragment-based drug discovery library is designed to be sociable - chemistryworld.com - 4

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates (White Rose) - whiterose.ac.uk - 8

-

Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries - acs.org - 9

-

Design, Modular Synthesis and Screening of 58 Shape-Diverse 3-D Fragments - chemrxiv.org - 7

-

Exploration of piperidine 3D fragment chemical space (RSC Publishing) - rsc.org - 5

-

Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery - chemrxiv.org - 3

Sources

- 1. d-nb.info [d-nb.info]

- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. This fragment-based drug discovery library is designed to be sociable | Research | Chemistry World [chemistryworld.com]

- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (3S,5S)-5-methoxypiperidin-3-amine dihydrochloride and its Role as a Privileged Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of (3S,5S)-5-methoxypiperidin-3-amine dihydrochloride, a specialized piperidine derivative. Given the limited publicly available data for this specific molecule, this document synthesizes confirmed chemical identifiers with broader, field-proven insights into the synthesis, handling, and application of substituted piperidine scaffolds in modern drug discovery. This guide is intended for researchers, medicinal chemists, and professionals in pharmaceutical development.

Core Compound Identification and Physicochemical Profile

(3S,5S)-5-methoxypiperidin-3-amine dihydrochloride is a chiral piperidine derivative with the following identifiers:

| Property | Value | Source |

| Chemical Name | (3S,5S)-5-methoxypiperidin-3-amine dihydrochloride | Internal Nomenclature |

| CAS Number | 2940868-91-5 | [1] |

| Molecular Formula | C6H16Cl2N2O | [1] |

| Molecular Weight | 203.11 g/mol | [1] |

While specific, experimentally determined physicochemical data for this compound are not widely published, we can infer certain characteristics based on its structure as a hygroscopic amine dihydrochloride.

| Inferred Physicochemical Property | Expected Characteristic | Rationale |

| Physical Form | White to off-white crystalline solid | Typical for amine hydrochloride salts. |

| Solubility | Likely soluble in water and polar protic solvents (e.g., methanol, ethanol); sparingly soluble in nonpolar organic solvents. | The dihydrochloride salt form significantly enhances aqueous solubility. |

| Hygroscopicity | Expected to be hygroscopic. | Amine hydrochloride salts readily absorb moisture from the atmosphere.[2][3] |

| pKa | Expected to have at least two pKa values corresponding to the two amine groups. | The piperidine ring nitrogen and the primary amine will have distinct basicities. |

The Piperidine Scaffold: A Cornerstone in Drug Discovery

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and natural products.[4][5] Its significance stems from several key features:

-

Three-Dimensionality: The non-planar, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets.[6]

-

Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. This, along with its overall low lipophilicity, often imparts favorable pharmacokinetic properties.

-

Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the piperidine core, allowing for extensive structure-activity relationship (SAR) studies.[4][5]

The subject of this guide, (3S,5S)-5-methoxypiperidin-3-amine dihydrochloride, represents a 3,5-disubstituted piperidine. This substitution pattern is of particular interest as it introduces two points of diversity with defined stereochemistry, offering a sophisticated building block for creating novel chemical entities with potentially high target specificity.

General Strategies for the Synthesis of Substituted Piperidines

While a specific, documented synthesis for (3S,5S)-5-methoxypiperidin-3-amine dihydrochloride is not publicly available, the following diagram illustrates a generalized and common workflow for the synthesis of substituted piperidines, which could be adapted for this target molecule.

Caption: Generalized workflow for the synthesis of substituted piperidine hydrochlorides.

The synthesis of piperidine-carboxylic acids, which are related structures, often involves the catalytic hydrogenation of the corresponding pyridine-carboxylic acid precursor.[7] This is a robust and efficient method for creating the saturated heterocyclic core.[7]

Experimental Protocols: Handling and Storage of Hygroscopic Amine Hydrochlorides

Given that (3S,5S)-5-methoxypiperidin-3-amine dihydrochloride is an amine salt, it is likely hygroscopic. Proper handling and storage are critical to maintain its integrity and ensure the reliability of experimental results.

Storage Protocol

-

Container: Store in a tightly sealed, airtight container. The use of containers with high-quality seals is paramount.

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to displace moisture-laden air.

-

Temperature: Store in a cool, dry place, away from direct sunlight and heat sources. Recommended storage is typically between 15°C and 25°C.[2]

-

Desiccation: Store the container within a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride) to maintain a low-humidity environment.

Handling Protocol

The following workflow is recommended for handling hygroscopic compounds:

Caption: Recommended workflow for handling hygroscopic amine hydrochloride salts.

Causality Behind Experimental Choices:

-

Controlled Environment: Handling in a glove box or a room with controlled low humidity minimizes the exposure of the compound to atmospheric moisture, preventing hydrolysis and ensuring accurate weighing.[2][3]

-

Temperature Equilibration: Allowing the container to warm to the ambient temperature of the controlled environment before opening prevents condensation of moisture from the air onto the cold solid.

-

Speed and Sealing: Promptly weighing and resealing containers minimizes the time the compound is exposed to any residual humidity.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications for (3S,5S)-5-methoxypiperidin-3-amine dihydrochloride are not detailed in the public domain, its structural motifs are highly relevant to several areas of pharmaceutical research. Substituted 3-aminopiperidines are key intermediates in the synthesis of a variety of therapeutic agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

The presence of a methoxy group and a primary amine on a stereochemically defined piperidine ring makes this compound a versatile building block for creating libraries of novel compounds to be screened against a wide range of biological targets. The methoxy group can influence lipophilicity and metabolic stability, while the primary amine provides a handle for further chemical elaboration.

Conclusion

(3S,5S)-5-methoxypiperidin-3-amine dihydrochloride is a specialized chemical entity with significant potential as a building block in drug discovery. While specific data for this compound is scarce, an understanding of the chemistry and applications of the broader class of substituted piperidines provides a strong framework for its utilization. Adherence to rigorous handling and storage protocols for hygroscopic amine salts is essential to ensure the quality and reliability of research conducted with this compound. As the exploration of three-dimensional chemical space continues to be a priority in medicinal chemistry, scaffolds such as this will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

- D.S. Likhitha, K.S. Balamurugan, K.S. Kumar.

- W. J. Adams, et al. "A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery." Organic Letters, 2000.

- Defense Technical Information Center. "Piperidine Synthesis." 2025.

- A. J. T. J. Cook, et al.

-

ResearchGate. "Physicochemical data of bispiperidine derivatives." Available at: [Link]

-

National Center for Biotechnology Information. "Piperidine." PubChem Compound Database. Available at: [Link]

-

NIST. "Piperidine." NIST Chemistry WebBook. Available at: [Link]

-

HepatoChem. "How do you handle hygroscopic salts?" Available at: [Link]

Sources

- 1. molcore.com [molcore.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. hepatochem.com [hepatochem.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

Biological Activity of 5-Methoxypiperidin-3-Amine Derivatives: A Technical Guide to TRPC6 Inhibition in Proteinuric Kidney Diseases

Executive Summary

The development of targeted, non-immunosuppressive therapies for proteinuric kidney diseases, particularly Focal Segmental Glomerulosclerosis (FSGS), represents a critical unmet clinical need. Genetic and pharmacological studies have validated the Transient Receptor Potential Cation Channel, Subfamily C, Member 6 (TRPC6) as a primary driver of podocyte injury. Recently, 5-methoxypiperidin-3-amine and its stereoisomers (e.g., (3S,5S)-5-methoxypiperidin-3-amine) have emerged as highly privileged pharmacophores. When integrated into benzimidazole or imidazopyridine scaffolds, these derivatives act as potent, selective TRPC6 inhibitors[1]. This technical guide explores the mechanistic rationale, structure-activity relationships (SAR), and rigorous experimental protocols required to validate the biological activity of these novel therapeutic agents.

Mechanistic Rationale: TRPC6 in Podocyte Biology

TRPC6 is a non-selective, calcium-permeable cation channel heavily expressed in the slit diaphragm of renal podocytes. Under physiological conditions, it is activated by diacylglycerol (DAG) generated via the phospholipase C (PLC) pathway.

In pathological states—such as primary FSGS driven by gain-of-function TRPC6 mutations or secondary FSGS driven by adaptive hyperactivation—excessive TRPC6 activity leads to uncontrolled intracellular calcium (

-

Calcineurin Activation: Hyperactivates the phosphatase calcineurin, leading to the dephosphorylation and nuclear translocation of NFAT (Nuclear Factor of Activated T-cells).

-

Cytoskeletal Dysregulation: Disrupts the delicate actin cytoskeleton of the podocyte.

-

Podocyte Effacement: Causes the detachment of podocyte foot processes from the glomerular basement membrane (GBM), destroying the filtration barrier and resulting in severe proteinuria [2].

Diagram 1: TRPC6-Mediated Calcium Signaling and Podocyte Injury Pathway.

Chemical Rationale & Structure-Activity Relationship (SAR)

The integration of the 5-methoxypiperidin-3-amine moiety into a benzimidazole core is not arbitrary; it is a highly calculated structural decision designed to optimize both target affinity and pharmacokinetic (PK) properties [1].

-

The Piperidine Ring: Provides a basic amine center (

) that ensures excellent aqueous solubility and allows for stable hydrochloride salt formulations (e.g., (3S,5S)-5-methoxypiperidin-3-amine dihydrochloride). -

The Methoxy Group (-OCH3): Acts as a critical hydrogen bond acceptor. Crystallographic and homology modeling suggest that this oxygen atom interacts with specific polar residues within the TRPC6 allosteric binding pocket, significantly increasing binding affinity compared to unsubstituted piperidines.

-

Stereochemistry: The spatial orientation is paramount. The (3S,5S) and (3R,5S) diastereomers lock the piperidine ring into a highly specific chair conformation. This pre-organization minimizes the entropic penalty upon target binding. Mismatched stereocenters result in a steric clash within the binding pocket, leading to a precipitous drop in potency (often >100-fold increase in

).

Experimental Protocols for TRPC6 Inhibitor Validation

To ensure scientific integrity and reproducibility, the biological activity of 5-methoxypiperidin-3-amine derivatives must be evaluated through a self-validating cascade of in vitro and in vivo assays.

Diagram 2: Experimental Workflow for TRPC6 Inhibitor Screening and Validation.

Protocol 1: High-Throughput FLIPR Calcium Influx Assay

Purpose: To quantify the half-maximal inhibitory concentration (

Step-by-Step Methodology:

-

Cell Preparation: Seed HEK293 cells stably expressing human TRPC6 into 384-well black-walled, clear-bottom microplates at 15,000 cells/well. Incubate overnight at 37°C in 5%

. -

Dye Loading: Remove culture media and add 20 µL of dye-loading buffer containing 2 µM Fluo-4 AM and 2.5 mM Probenecid in Hank's Balanced Salt Solution (HBSS). Incubate for 60 minutes at 37°C in the dark.

-

Compound Incubation: Wash cells twice with HBSS to remove extracellular dye. Add 5-methoxypiperidin-3-amine derivatives (serially diluted from 10 µM to 0.1 nM) and incubate for 30 minutes. Include a known TRPC6 inhibitor (e.g., SAR7334) as a positive control to validate assay sensitivity.

-

Stimulation & Readout: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds. Inject OAG (final concentration 50 µM) to stimulate TRPC6.

-

Data Analysis: Record peak fluorescence minus baseline. Calculate

using a 4-parameter logistic non-linear regression model.

Protocol 2: In Vivo Efficacy in Angiotensin II-Induced Proteinuria Model

Purpose: To evaluate the systemic efficacy of the lead compounds in reducing proteinuria. Causality & Logic: Continuous infusion of Angiotensin II (AngII) in mice induces hypertension and directly upregulates TRPC6 expression in podocytes, perfectly mimicking the pathophysiology of secondary FSGS. Metabolic cages are utilized to ensure the accurate, uncontaminated collection of 24-hour urine for Urine Protein-to-Creatinine Ratio (UPCR) quantification.

Step-by-Step Methodology:

-

Induction: Implant ALZET osmotic minipumps subcutaneously in 8-week-old C57BL/6 mice to deliver AngII at 1.5 mg/kg/day for 14 days.

-

Dosing: Randomize mice into vehicle and treatment groups. Administer the 5-methoxypiperidin-3-amine derivative (e.g., 10 mg/kg or 30 mg/kg) via daily oral gavage starting on Day 1.

-

Urine Collection: On Day 13, house mice individually in metabolic cages for 24 hours with free access to water but restricted food (to prevent sample contamination).

-

Quantification: Centrifuge urine samples to remove debris. Quantify total urinary protein via Bradford assay and urinary creatinine via a colorimetric picric acid assay. Calculate the UPCR to assess renal barrier integrity.

Quantitative Data Summaries

The incorporation of the 5-methoxypiperidin-3-amine moiety yields exceptional in vitro potency and translates robustly to in vivo efficacy. Below is a summary of representative data profiles for this class of compounds [1][3].

| Compound Class / Identifier | Core Scaffold | Amine Moiety | hTRPC6 | In Vivo Proteinuria Reduction (vs. Vehicle) |

| Unsubstituted Control | Benzimidazole | Piperidin-3-amine | 450 nM | 12% (Not statistically sig.) |

| Racemic Mixture | Benzimidazole | 5-methoxypiperidin-3-amine | 85 nM | 22% ( |

| Optimized Diastereomer | Benzimidazole | (3S,5S)-5-methoxypiperidin-3-amine | 12 nM | 45% ( |

| Apecotrep (BI 764198) | Proprietary | Proprietary TRPC6 Inhibitor | < 10 nM | 40% (Clinical Phase II data) [4] |

Clinical Translation: The Path Forward

The rigorous preclinical validation of TRPC6 inhibitors has paved the way for significant clinical milestones. A prime example is Apecotrep (BI 764198) , an oral, selective TRPC6 inhibitor developed by Boehringer Ingelheim. In a recent 12-week Phase II clinical trial for patients with primary FSGS, apecotrep demonstrated a remarkable 40% reduction in proteinuria in the 20 mg dose group compared to placebo [3][4].

This clinical success strongly validates the mechanistic hypothesis that protecting podocytes from TRPC6-mediated calcium overload can stabilize the glomerular filtration barrier. As research progresses, the fine-tuning of 5-methoxypiperidin-3-amine derivatives will continue to yield next-generation candidates with optimized safety margins and enhanced renal tissue penetration, offering hope for patients with rare, progressive kidney diseases.

References

- Title: Benzimidazole Derivatives and Their Uses (WO 2020/210597 A1)

-

Title: Novel Benzimidazole Derivatives as Transient Receptor Potential Channel 6 (TRPC6) Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

Methodological & Application

Application Notes & Protocols: A Strategic Guide to the Stereoselective Synthesis of (3S,5S)-5-methoxypiperidin-3-amine dihydrochloride from Pyridine

Abstract

The chiral piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous pharmaceuticals. The precise spatial arrangement of substituents on the piperidine ring is often critical for biological activity, making stereoselective synthesis a paramount challenge. This document provides a comprehensive guide for the synthesis of (3S,5S)-5-methoxypiperidin-3-amine dihydrochloride, a valuable chiral building block, commencing from the readily available feedstock, pyridine. We will detail a robust, multi-step synthetic route, emphasizing the strategic implementation of modern catalytic methods to achieve high levels of both diastereoselectivity and enantioselectivity. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices.

Introduction and Strategic Overview

The 3,5-disubstituted piperidine motif is a key pharmacophore found in a wide array of biologically active molecules. The specific stereoisomer, (3S,5S)-5-methoxypiperidin-3-amine, presents a synthetically challenging target due to the two stereocenters in a cis configuration. Direct, stereocontrolled functionalization of the pyridine ring offers an elegant and efficient approach compared to de novo ring construction.

Our strategy hinges on a key transformation: the asymmetric hydrogenation of a carefully crafted 3,5-disubstituted pyridine precursor. This approach allows for the direct and simultaneous installation of both stereocenters with a high degree of control. The overall synthetic pathway is designed to be logical, scalable, and reliant on well-documented and robust chemical transformations.

Retrosynthetic Analysis

The synthetic plan is best visualized through a retrosynthetic lens. The target molecule, (3S,5S)-5-methoxypiperidin-3-amine dihydrochloride (1) , can be obtained by the deprotection of a Boc-protected piperidine (2) . The crucial cis-(3S,5S) stereochemistry of (2) is established via the asymmetric hydrogenation of the corresponding N-Boc-3-amino-5-methoxypyridine (3) . This key intermediate is assembled from 3-bromo-5-methoxypyridine (4) through a palladium-catalyzed amination. Finally, the bromomethoxypyridine (4) can be prepared from commercially available 3,5-dibromopyridine (5) , which itself is derived from pyridine.

Caption: Retrosynthetic analysis for the synthesis of the target molecule.

Synthesis of Key Intermediate: N-Boc-3-amino-5-methoxypyridine (3)

This phase of the synthesis focuses on constructing the substituted pyridine ring, which will serve as the substrate for the critical asymmetric hydrogenation step.

Step 1: Synthesis of 3-bromo-5-methoxypyridine (4)

The selective introduction of a methoxy group onto 3,5-dibromopyridine is achieved via a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the two bromine atoms activates the ring sufficiently for substitution.

Protocol 1: Nucleophilic Aromatic Substitution

-

To a sealed pressure vessel charged with 3,5-dibromopyridine (1.0 eq), add dry N,N-dimethylformamide (DMF, approx. 0.5 M).

-

Add sodium methoxide (1.5 eq) portion-wise at room temperature.

-

Seal the vessel and heat the reaction mixture to 90-100 °C.

-

Monitor the reaction progress by TLC or GC-MS until consumption of the starting material is complete (typically 12-18 hours).

-

Cool the mixture to room temperature and carefully quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-bromo-5-methoxypyridine (4) as a solid.

Causality and Insights: The use of a polar aprotic solvent like DMF facilitates the SNAr reaction. Running the reaction at elevated temperatures in a sealed vessel is necessary to overcome the activation energy for the substitution. A slight excess of sodium methoxide ensures the reaction goes to completion.

Step 2: Synthesis of N-Boc-3-amino-5-methoxypyridine (3)

With the bromomethoxypyridine in hand, the next step is to install the protected amine functionality. The Buchwald-Hartwig amination is the method of choice for this transformation, offering high yields and excellent functional group tolerance.

Protocol 2: Buchwald-Hartwig Amination

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-bromo-5-methoxypyridine (4) (1.0 eq), tert-butyl carbamate (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

Add a palladium catalyst, such as Pd2(dba)3 (2 mol%), and a suitable phosphine ligand, like XPhos (4 mol%).

-

Add anhydrous toluene (approx. 0.2 M) via cannula.

-

Degas the mixture with a stream of argon for 10-15 minutes.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS (typically 8-16 hours).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with ethyl acetate.

-

Concentrate the filtrate and purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to afford N-Boc-3-amino-5-methoxypyridine (3) .

Expertise in Practice: The choice of ligand is critical for the success of a Buchwald-Hartwig coupling. Bulky, electron-rich phosphine ligands like XPhos are highly effective for coupling with electron-deficient heteroaryl halides. Meticulous exclusion of air and moisture is essential to prevent catalyst deactivation.

The Core Transformation: Asymmetric Hydrogenation

This step represents the pinnacle of the synthetic route, where the crucial cis-(3S,5S) stereochemistry is established through a rhodium-catalyzed asymmetric hydrogenation. The hydrogenation of substituted pyridines is a well-established method for accessing chiral piperidines.[1][2]

Caption: Key components of the asymmetric hydrogenation step.

Protocol 3: Rhodium-Catalyzed Asymmetric Hydrogenation

-

In an inert atmosphere glovebox, charge a glass liner for a high-pressure autoclave with N-Boc-3-amino-5-methoxypyridine (3) (1.0 eq).

-

In a separate vial, prepare the catalyst precursor by dissolving [Rh(COD)Cl]2 (1.0 mol%) and a chiral bisphosphine ligand (e.g., (R,R)-Et-DuPhos, 2.2 mol%) in degassed methanol. Stir for 20-30 minutes.

-

Transfer the activated catalyst solution to the autoclave liner containing the substrate.

-

Add additional degassed methanol to achieve a substrate concentration of approximately 0.1-0.2 M.

-

Seal the autoclave, remove it from the glovebox, and purge several times with high-purity hydrogen gas.

-

Pressurize the autoclave to 50 atm (approx. 735 psi) with hydrogen.

-

Stir the reaction at 40-50 °C for 24-48 hours.

-

After the reaction period, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Open the autoclave, remove the liner, and concentrate the reaction mixture under reduced pressure.

-

The crude product, N-Boc-(3S,5S)-5-methoxypiperidin-3-amine (2) , can be purified by silica gel chromatography if necessary, though it is often of sufficient purity for the subsequent deprotection step. Chiral HPLC analysis is required to determine the enantiomeric excess (ee).

Trustworthiness Through Causality: The hydrogenation of the pyridine ring is often challenging and requires activation.[3] While some systems use pre-formed pyridinium salts[4], others achieve activation in situ. The rhodium catalyst, coordinated to a C2-symmetric chiral ligand like a DuPhos variant, creates a chiral environment. The substrate coordinates to the metal center, and hydrogen is delivered stereoselectively to one face of the ring, leading to the desired enantiomer. The cis diastereomer is generally the major product in such hydrogenations.[5]

Final Stage: Deprotection and Salt Formation

The final steps involve removing the tert-butoxycarbonyl (Boc) protecting group and converting the free diamine into its more stable and handleable dihydrochloride salt.

Protocol 4: Boc Deprotection and Dihydrochloride Salt Formation

-

Dissolve the crude N-Boc-protected piperidine (2) in a minimal amount of methanol or ethyl acetate.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 4 M HCl in 1,4-dioxane, 5-10 eq) with stirring.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete removal of the Boc group. A precipitate will typically form during this time.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Dry the white solid under high vacuum to yield the final product, (3S,5S)-5-methoxypiperidin-3-amine dihydrochloride (1) .

Self-Validation: The formation of a precipitate upon addition of HCl is a strong indicator of successful deprotection and salt formation. The final product should be analyzed by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

| Step | Product | Starting Material | Typical Yield | Purity (by NMR/LCMS) | Key Analytical Data |

| 1 | (4) 3-bromo-5-methoxypyridine | 3,5-dibromopyridine | 75-85% | >98% | MS (m/z) confirms mass |

| 2 | (3) N-Boc-3-amino-5-methoxypyridine | Compound (4) | 80-90% | >98% | 1H NMR shows Boc protons |

| 3 | (2) N-Boc-(3S,5S)-5-methoxypiperidin-3-amine | Compound (3) | 85-95% | >95% (cis), >98% ee | Chiral HPLC confirms ee |

| 4 | (1) (3S,5S)-5-methoxypiperidin-3-amine dihydrochloride | Compound (2) | 90-98% | >99% | 1H NMR confirms structure |

Safety and Handling

-

Pyridine and Derivatives: Pyridine and its halogenated derivatives are toxic, flammable, and harmful if inhaled or absorbed through the skin. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Methoxide & Sodium tert-Butoxide: These are strong bases and are corrosive and moisture-sensitive. Handle under an inert atmosphere.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

-

High-Pressure Hydrogenation: This procedure must be performed by trained personnel using a properly rated and maintained high-pressure autoclave behind a safety shield. Ensure proper purging and venting procedures are followed.

-

Hydrochloric Acid (in Dioxane): This is a highly corrosive reagent. Handle with extreme care in a fume hood.

References

-

Zhang, Z., et al. (2013). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 52(33), 8703-8707. [Link]

-

Xiao, J., & Li, Y. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5, 929-938. [Link]

-

Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642-2713. [Link]

-

Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1146–1158. [Link]

-

Leger, P. R., et al. (2019). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 29(17), 2419-2423. [Link]

-

Fletcher, S. P., et al. (2023). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society, 138(10), 3379-3383. [Link]

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. researchgate.net [researchgate.net]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Boc-protection of (3S,5S)-5-methoxypiperidin-3-amine

An Application Guide and Protocol for the Synthesis of tert-Butyl ((3S,5S)-5-methoxypiperidin-3-yl)carbamate

Abstract

This comprehensive application note provides a detailed protocol for the N-protection of (3S,5S)-5-methoxypiperidin-3-amine using di-tert-butyl dicarbonate ((Boc)₂O). The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in pharmaceutical development, due to its stability across a wide range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a step-by-step experimental protocol, purification techniques, and characterization methods. The causality behind experimental choices is emphasized to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction: The Strategic Importance of Boc Protection

In multi-step organic synthesis, especially within the realm of medicinal chemistry, the selective modification of a polyfunctional molecule is paramount. Protecting groups are essential tools that temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions while transformations occur elsewhere in the molecule.[3] The amine functional group, being both nucleophilic and basic, often requires protection.

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups.[4] Its popularity stems from several key advantages:

-

Ease of Introduction: The reaction with di-tert-butyl dicarbonate (Boc anhydride) is typically high-yielding and proceeds under mild conditions.[5]

-

Stability: The resulting carbamate is stable to most nucleophiles, bases, and reductive conditions, such as catalytic hydrogenation.[4][6]

-

Orthogonality: Its stability profile allows for selective deprotection of other common protecting groups (e.g., Fmoc, Cbz) in its presence.[7]

-

Mild Cleavage: The Boc group is readily removed under anhydrous acidic conditions, often with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which minimizes side reactions.[2][7]

The target molecule, (3S,5S)-5-methoxypiperidin-3-amine, is a chiral building block of significant interest in drug discovery. The piperidine scaffold is a privileged structure found in numerous approved pharmaceuticals. Protecting the amine functionality of this intermediate allows for its use in complex synthetic routes toward novel therapeutic agents.

Reaction Principle and Mechanism

The N-tert-butoxycarbonylation of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of (3S,5S)-5-methoxypiperidin-3-amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[2][8] This addition forms a transient tetrahedral intermediate.

The intermediate then collapses, eliminating a tert-butyl carbonate anion as a leaving group. This leaving group is unstable and subsequently decomposes into gaseous carbon dioxide and a tert-butoxide anion.[1] The tert-butoxide is a sufficiently strong base to deprotonate the now-protonated carbamate product, regenerating a neutral protected amine and forming tert-butanol as a byproduct.[8] The overall reaction is driven to completion by the irreversible decomposition of the leaving group and the formation of stable byproducts.[1]

Materials and Safety

3.1. Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| (3S,5S)-5-methoxypiperidin-3-amine | ≥95% | Commercial | Store under inert gas. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent | Commercial | Corrosive, Flammable. Store refrigerated. |

| Dichloromethane (DCM), anhydrous | ACS | Commercial | Potential carcinogen. Use in a fume hood. |

| Sodium Bicarbonate (NaHCO₃) | Reagent | Commercial | |

| Deionized Water | N/A | In-house | |

| Brine (Saturated aq. NaCl) | N/A | In-house | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Commercial | |

| Deuterated Chloroform (CDCl₃) | NMR | Commercial | For NMR analysis. |

3.2. Equipment

-

Round-bottom flasks and magnetic stir bars

-

Magnetic stirrer hotplate

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

High-vacuum pump

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

NMR Spectrometer (≥300 MHz)

3.3. Critical Safety Precautions

-

Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is highly toxic and fatal if inhaled.[9][10][11] It is also a flammable liquid and causes skin and serious eye irritation.[9] Always handle (Boc)₂O in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[10]

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations involving DCM must be conducted within a chemical fume hood.

-

Reaction Quenching: The reaction work-up involves neutralization with sodium bicarbonate. This reaction produces carbon dioxide gas.[12][13] When washing the organic layer, vent the separatory funnel frequently and with the stopper pointed away from you to release pressure safely.[12][14]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

4.1. Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (3S,5S)-5-methoxypiperidin-3-amine (1.30 g, 10.0 mmol, 1.0 equiv).

-

Dissolve the amine in 30 mL of dichloromethane (DCM). Stir at room temperature until a homogeneous solution is formed.

-

Add 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The use of a biphasic system with a mild base like NaHCO₃ effectively neutralizes the acid generated during the reaction without requiring a separate organic base.[7][14]

-

Cool the vigorously stirring biphasic mixture to 0 °C using an ice-water bath.

4.2. Reagent Addition and Reaction

-

In a separate beaker, weigh out di-tert-butyl dicarbonate ((Boc)₂O) (2.40 g, 11.0 mmol, 1.1 equiv). A slight excess ensures complete consumption of the starting amine.

-

Add the solid (Boc)₂O to the cold, stirring reaction mixture in one portion.

-

Allow the reaction to stir vigorously at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.

-

Continue stirring at room temperature for 4-6 hours.

4.3. Reaction Monitoring

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Prepare a TLC chamber with an appropriate eluent system (e.g., 10% Methanol in DCM).

-

Spot the starting amine (co-spot) and the reaction mixture on a TLC plate.

-

Visualize the spots using a UV lamp (if applicable) and/or by staining with potassium permanganate.

-

The reaction is complete when the starting amine spot has been completely consumed.

4.4. Work-up and Isolation

-

Once the reaction is complete, pour the mixture into a 250 mL separatory funnel.

-

Separate the layers. The product will be in the lower, organic (DCM) layer.

-

Wash the organic layer sequentially with:

-

25 mL of deionized water

-

25 mL of brine (saturated aqueous NaCl). The brine wash helps to remove residual water from the organic layer.[12]

-

-

Drain the organic layer into a clean Erlenmeyer flask.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together.

-

Filter the mixture through a fluted filter paper or a cotton plug to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. For most applications, the product obtained at this stage is of high purity.[15]

4.5. Purification (Optional)

-

If TLC or NMR analysis indicates the presence of significant impurities, the crude product can be purified via flash column chromatography on silica gel.

-

A gradient elution system, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0% to 5% MeOH), is typically effective.

Characterization of Product

The final product, tert-butyl ((3S,5S)-5-methoxypiperidin-3-yl)carbamate, should be characterized to confirm its structure and purity.

-

¹H NMR (400 MHz, CDCl₃): Expected characteristic signals include a prominent singlet at ~1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector.[16][17] Signals for the methoxy group protons will appear as a singlet, and the various piperidine ring protons will appear as multiplets in the aliphatic region. The NH proton of the carbamate will typically be a broad signal.

-

¹³C NMR (101 MHz, CDCl₃): Key signals confirming the structure include the carbamate carbonyl carbon (~156 ppm), the quaternary and methyl carbons of the Boc group (~80 ppm and ~28.5 ppm, respectively), and the carbons of the piperidine ring and the methoxy group.[16][17]

-